Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Catalog No.
S14004759
CAS No.
M.F
C18H32N2O4
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl...

Product Name

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

IUPAC Name

tert-butyl 6-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-azaspiro[3.3]heptane-1-carboxylate

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C18H32N2O4/c1-15(2,3)23-13(21)19-12-17(7)10-18(11-17)8-9-20(18)14(22)24-16(4,5)6/h8-12H2,1-7H3,(H,19,21)

InChI Key

SZZYMIDQHWMZJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CNC(=O)OC(C)(C)C

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a complex organic compound characterized by its unique structural features, including a spirocyclic framework and multiple functional groups. The molecular formula is C16H30N2O4C_{16}H_{30}N_{2}O_{4}, with a molecular weight of approximately 302.43 g/mol. This compound exhibits potential utility in medicinal chemistry due to its structural resemblance to various bioactive molecules.

, primarily due to the presence of its functional groups:

  • Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, yielding an amine that can further react with electrophiles.
  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Condensation Reactions: The amine functionality allows for the formation of amides when reacted with carboxylic acids.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has been investigated for its biological activity, particularly in relation to enzyme inhibition and receptor binding. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties, although more extensive biological assays are required to confirm these effects.

The synthesis of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves several steps:

  • Formation of the Spirocyclic Framework: The initial step often includes the cyclization of appropriate precursors to form the spiro structure.
  • Introduction of Functional Groups: The Boc-protected amine is introduced via a coupling reaction with suitable amines.
  • Esterification: The final step involves esterification to attach the tert-butyl carboxylate moiety.

These methods may vary depending on the specific desired properties and yield optimization.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
  • Chemical Research: Used as a building block in organic synthesis and material science.
  • Biological Studies: Investigated for its role in studying enzyme mechanisms and receptor interactions.

Interaction studies have focused on how tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate interacts with biological targets. These studies typically involve:

  • Binding Affinity Measurements: Evaluating how well the compound binds to specific enzymes or receptors using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Functional Assays: Assessing the biological activity through cell-based assays to determine the compound's efficacy and mechanism of action.

Several compounds share structural similarities with tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, including:

Compound NameStructural FeaturesSimilarity
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateContains amino group, spirocyclic structureHigh
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateHydroxyl group instead of aminoModerate
Ethyl 6-(tert-butoxycarbonylamino)methylpicolinatePicolinate ester, Boc-protected amineModerate
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylatePiperidine ring, carboxylic acid derivativeModerate

Uniqueness

The uniqueness of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate lies in its specific combination of a spirocyclic structure with both amino and carboxylic functionalities, allowing for selective reactions and interactions that are not possible with other similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry and organic synthesis.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.23620751 g/mol

Monoisotopic Mass

340.23620751 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types